molecular formula C11H16N2 B177651 3-(Piperidin-4-ylmethyl)pyridine CAS No. 148148-60-1

3-(Piperidin-4-ylmethyl)pyridine

Cat. No. B177651
CAS RN: 148148-60-1
M. Wt: 176.26 g/mol
InChI Key: KKZYSWQNXOXYBD-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)pyridine is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidines, including “3-(Piperidin-4-ylmethyl)pyridine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

LSD1 Inhibition

“3-(Piperidin-4-ylmethoxy)pyridine” containing compounds have been found to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4). LSD1 is a drug target for certain cancers, due to important functions of methylated H3K4 or LSD1 overexpression .

Cancer Therapeutics

Due to their ability to inhibit LSD1, “3-(Piperidin-4-ylmethoxy)pyridine” containing compounds can be used in the treatment of certain cancers . These compounds can increase cellular H3K4 methylation and strongly inhibit proliferation of several leukemia and solid tumor cells .

Drug Design

Piperidine-containing compounds, including “3-(Piperidin-4-ylmethoxy)pyridine”, represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation

The pharmaceutical applications of synthetic and natural piperidines, including “3-(Piperidin-4-ylmethoxy)pyridine”, have been covered in recent scientific advances . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Selectivity Against Monoamine Oxidase A and B

“3-(Piperidin-4-ylmethoxy)pyridine” containing compounds exhibited high selectivity (>160×) against related monoamine oxidase A and B . This selectivity makes these compounds particularly useful in the development of targeted therapies .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs and therapies using piperidine derivatives, including 3-(Piperidin-4-ylmethyl)pyridine.

properties

IUPAC Name

3-(piperidin-4-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h1-2,5,9-10,12H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZYSWQNXOXYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-ylmethyl)pyridine

CAS RN

148148-60-1
Record name 3-(piperidin-4-ylmethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-(1,1-dimethylethyloxycarbonyl)-4-(3-pyridylmethyl)piperidine (500 mg, 1.80 mmol) in chloroform (14 mL) was cooled to 0° C. and treated with trifluoroacetic acid (5 mL, 65.14 mmol). The resulting mixture was stirred for 1 h and then made basic by addition of aqueous sodium hydroxide. The organic extracts were separated and the aqueous was reextracted three more times with chloroform. The chloroform extracts were combined, dried over sodium sulfate, filtered and concentrated on a rotary evaporator to give the title compound as a colorless oil (300 mg, 1.70 mmol, 95%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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